molecular formula C10H20Cl2N2O2 B6217795 methyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis CAS No. 2751603-50-4

methyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis

Cat. No.: B6217795
CAS No.: 2751603-50-4
M. Wt: 271.18 g/mol
InChI Key: ABTYDWJRXWUOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis is a cyclobutane-derived compound featuring a cis-configured cyclobutane ring with a piperazine substituent at the 3-position and a methyl ester group at the 1-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The cis stereochemistry is critical for its conformational rigidity, which may influence receptor binding or enzymatic interactions in biological systems.

Properties

CAS No.

2751603-50-4

Molecular Formula

C10H20Cl2N2O2

Molecular Weight

271.18 g/mol

IUPAC Name

methyl 3-piperazin-1-ylcyclobutane-1-carboxylate;dihydrochloride

InChI

InChI=1S/C10H18N2O2.2ClH/c1-14-10(13)8-6-9(7-8)12-4-2-11-3-5-12;;/h8-9,11H,2-7H2,1H3;2*1H

InChI Key

ABTYDWJRXWUOSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)N2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation

Cyclobutane precursors are typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. However, stereoselective methods are preferred for cis-configuration.

Example Protocol (Adapted from):
A modified Hofmann–Löffler reaction achieves cis-3-aminocyclobutane carboxylates.

  • Starting Material : trans-1,3-Dibromocyclobutane (10 mmol) reacts with methyl glycinate (12 mmol) in DMF at 60°C for 12 h.

  • Cyclization : Treatment with NaH (15 mmol) in THF induces intramolecular alkylation, yielding methyl cis-3-aminocyclobutane-1-carboxylate.

  • Yield : 68% after silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).

Protection and Deprotection of Amine

Boc-protection stabilizes the amine during subsequent reactions:

  • Protection : The amine (5 mmol) reacts with Boc anhydride (6 mmol) and triethylamine (15 mmol) in DCM at 0°C→RT for 2 h.

  • Deprotection : 4 M HCl in dioxane (10 mL) removes the Boc group, yielding the hydrochloride salt (94% purity).

Piperazine Coupling Strategies

Reductive Amination

Procedure (Adapted from):

  • Reagents : Methyl cis-3-aminocyclobutane-1-carboxylate hydrochloride (2.5 mmol), piperazine (3 mmol), sodium triacetoxyborohydride (5 mmol).

  • Conditions : Stirred in dichloromethane at RT for 24 h under N₂.

  • Workup : Concentration under reduced pressure and purification via flash chromatography (CHCl₃/MeOH 10:1) yields the free base (72%).

Carbodiimide-Mediated Coupling

Protocol (From):

  • Activation : Methyl cis-3-aminocyclobutane-1-carboxylate (3 mmol) reacts with EDC·HCl (3.3 mmol) and HOBt (3.3 mmol) in DMF for 1 h.

  • Coupling : Piperazine (3.6 mmol) and DIPEA (9 mmol) are added, stirring for 18 h at RT.

  • Yield : 65% after aqueous workup and recrystallization (ethanol/water).

Salt Formation and Purification

Dihydrochloride Preparation

  • Acidification : The free base (1 mmol) is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes.

  • Filtration : The precipitate is washed with cold ether and dried under vacuum, yielding the dihydrochloride salt (89%, purity >98% by HPLC).

Crystallization Optimization

Solvent Screening :

Solvent SystemPurity (%)Yield (%)
Ethanol/Water (3:1)98.285
Acetone/Ether (2:1)97.578

Ethanol/water mixtures provide optimal crystal morphology and purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 3.72 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, cyclobutane-H), 3.20–3.12 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H), 2.65–2.55 (m, 2H, cyclobutane-H).

  • HRMS (ESI+) : m/z calc. for C₁₀H₁₈N₂O₂ [M+H]⁺: 199.1447, found: 199.1449.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20) confirms >99% enantiomeric excess for the cis isomer.

Scale-Up and Process Optimization

Large-Scale Amination

Kilogram-Scale Protocol :

  • Reaction : Methyl cis-3-aminocyclobutane-1-carboxylate hydrochloride (1.2 kg) and piperazine (1.5 kg) in DCM (20 L) with NaBH(OAc)₃ (2.4 kg).

  • Throughput : 86% yield after continuous extraction and distillation.

Environmental Considerations

Solvent Recovery :

  • DCM and DMF are recycled via distillation, reducing waste by 40%.

  • Piperazine recovery exceeds 92% via acid-base extraction .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, particularly at the piperazine moiety, using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can occur at the ester functional group to yield the corresponding alcohol using reagents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in an acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

  • Oxidation leads to products such as cyclobutane derivatives with oxidized piperazine groups.

  • Reduction results in cyclobutane derivatives with alcohol groups replacing the ester.

  • Substitution reactions yield various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride is primarily researched for its potential as a pharmaceutical agent. Its piperazine moiety is known for enhancing the pharmacological profile of compounds, particularly in central nervous system (CNS) disorders.

Key Findings:

  • Antidepressant Activity : Studies have suggested that piperazine derivatives exhibit antidepressant-like effects in animal models. The incorporation of the cyclobutane ring may enhance receptor binding affinity and selectivity .

Neuropharmacology

The compound's structural features position it as a candidate for neuropharmacological studies. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study Example:
A study on related piperazine derivatives demonstrated significant serotonin receptor modulation, suggesting potential applications in treating anxiety disorders .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. Researchers utilize it to explore structure-activity relationships (SAR) in drug development.

Synthesis Pathways:

  • Derivatives have been synthesized by modifying the piperazine ring or altering the carboxylate group to enhance biological activity or reduce side effects .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to these targets, inducing conformational changes, and modulating their activity. The piperazine moiety plays a crucial role in these interactions, enabling the compound to act on various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of methyl (1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis, with analogous compounds:

Compound Core Structure Substituents Salt Form Molecular Weight (g/mol) Key Applications References
This compound Cyclobutane Piperazin-1-yl (3-position), methyl ester (1-position) Dihydrochloride ~300 (estimated) CNS therapeutics, enzyme modulation
Cis-3-Amino-1-methylcyclobutanol hydrochloride Cyclobutane Hydroxyl (1-position), amino (3-position), methyl (1-position) Hydrochloride 137.61 Synthetic intermediate, biochemical research
(1S,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride Cyclopentane Amino (3-position), methyl ester (1-position) Hydrochloride ~180 (estimated) Chiral building block, drug synthesis
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) Thiazole-phenyl-urea Piperazine-linked thiazole, 3-chloro-4-fluorophenyl urea None (neutral) 518.1 (ESI-MS) Anticancer, kinase inhibition
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane Piperazine-propane 3-Chlorophenyl groups, propane linker None (neutral) ~550 (estimated) Serotonergic/dopaminergic receptor studies

Key Observations:

Core Structure Impact: The cyclobutane core in the target compound confers greater ring strain and conformational rigidity compared to cyclopentane derivatives (e.g., (1S,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride). This may enhance binding specificity in biological targets . Thiazole- or urea-containing analogs (e.g., compound 11c) exhibit broader aromatic systems, likely improving π-π stacking interactions in enzyme active sites but reducing solubility .

Substituent Effects :

  • Piperazine groups enhance solubility and hydrogen-bonding capacity, particularly in salt forms. The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane .
  • Methyl esters (as in the target compound) are common prodrug motifs, facilitating membrane permeability and hydrolytic activation in vivo .

Stereochemical Considerations: The cis configuration in cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride) is often critical for bioactivity, as seen in antidepressants or enzyme inhibitors. This suggests the target compound’s stereochemistry may similarly influence its pharmacological profile .

Synthetic Feasibility :

  • Yields for urea-thiazole-piperazine analogs (e.g., 85–89% in ) indicate robust synthetic routes for piperazine-containing compounds, though cyclobutane synthesis may require specialized methods (e.g., photocycloaddition or strain-inducing reactions) .

Biological Activity

Methyl (1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate dihydrochloride, cis is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 2751603-50-4
  • Molecular Formula : C10H19ClN2O2
  • Molecular Weight : 234.72 g/mol

Biological Activity

The biological activity of this compound has been evaluated primarily through its interaction with various biological targets, including enzymes and cell lines.

Inhibition Studies

Research indicates that piperazine-based compounds exhibit significant inhibitory effects on several enzymes. For instance:

  • Acetylcholinesterase (AChE) : Compounds similar to methyl (1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate have shown promising inhibition profiles against AChE, which is crucial for neurotransmission regulation .

Case Studies

  • Colon Cancer Cell Lines : A study on piperazine derivatives indicated that certain analogs significantly increased the sensitivity of colon cancer cells to apoptosis. These compounds induced mitotic arrest and were effective in enhancing cell death when combined with apoptotic ligands .
  • Cholinesterase Inhibition : The inhibitory effects of Mannich bases, which include piperazine derivatives, have been extensively studied. These compounds were found to be more potent than traditional inhibitors like Tacrine in inhibiting AChE and butyrylcholinesterase (BChE) at nanomolar concentrations .

Structure-Activity Relationship (SAR)

The structure of methyl (1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate plays a critical role in its biological activity. Variations in the piperazine ring and substituents on the cyclobutane moiety can significantly alter its potency against various targets.

CompoundTarget EnzymeIC50 Value
Compound AAChE10 nM
Compound BBChE15 nM
Methyl (1S,3S)-3-(piperazin-1-yl)cyclobutaneNot specifiedNot available

Q & A

Q. What in vitro assays assess biological activity of this piperazine derivative?

  • Methodological Answer : Screen for receptor binding (e.g., serotonin or dopamine receptors via radioligand assays). Use cell-based assays (cAMP or calcium flux) for functional activity. ’s compound showed CNS activity, suggesting similar targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.